molecular formula C11H13N5O B1676807 Mpo-IN-28 CAS No. 37836-90-1

Mpo-IN-28

Cat. No. B1676807
CAS RN: 37836-90-1
M. Wt: 231.25 g/mol
InChI Key: ZJBMSSBTCGJZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPO-IN-28, also known as Compound 28, is an inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM . It is also an adenosine A2B receptor antagonist and a neuropeptide Y-like receptor 7 (NPYLR7) agonist . It has been used as a synthetic intermediate in the synthesis of Gram-positive bacterial DNA polymerase III inhibitors with antibacterial activity .


Molecular Structure Analysis

The molecular formula of MPO-IN-28 is C11H13N5O, and it has a molecular weight of 231.25 .


Chemical Reactions Analysis

MPO-IN-28 is an inhibitor of myeloperoxidase (MPO), a key enzyme involved in the production of reactive oxygen species by phagocytic cells . The reactions of the halogenating and peroxidase cycles of MPO are driven by substrate availability, reaction rates, and redox properties .


Physical And Chemical Properties Analysis

MPO-IN-28 is a solid compound with an off-white to light yellow color . It is soluble in DMSO but insoluble in water and ethanol . It has a molecular weight of 231.25 and a molecular formula of C11H13N5O .

Scientific Research Applications

Myeloperoxidase in Cardiovascular Disease

Myeloperoxidase (MPO) is a leukocyte-derived enzyme catalyzing the formation of reactive oxidant species, contributing to tissue damage during inflammation. MPO-catalyzed reactions are linked to proatherogenic activities in cardiovascular disease, including initiation, propagation, and acute complications of the atherosclerotic process. This makes MPO and its inflammatory pathways potential targets for therapeutic intervention in atherosclerotic cardiovascular disease (Nicholls & Hazen, 2005).

Myeloperoxidase Deficiency Studies

Myeloperoxidase deficiency, both hereditary and acquired, involves a lack of peroxidase activity in polymorphonuclear leukocytes (PMN). Research indicates a pretranslational defect leading to MPO deficiency, providing insights into the molecular basis of this condition (Tobler et al., 1989).

Myeloperoxidase Activity Measurement

A bioluminescence assay, MAPS, has been developed for measuring MPO activity in human plasma samples. This assay offers a rapid and cost-effective alternative for determining MPO activity, with potential applications in diagnosing cardiovascular and other immune or inflammatory disorders (Goiffon, Martinez, & Piwnica-Worms, 2015).

Myeloperoxidase in Neutrophil Function

MPO, mainly expressed in neutrophils, is crucial for microbial killing. Its role in inflammatory diseases highlights its potential as a therapeutic target. Recent studies suggest that MPO deficiency may exaggerate inflammatory responses, affecting neutrophil functions like cytokine production. This underscores the complex role of MPO in health and disease(Aratani, 2018).

Myeloperoxidase in Cancer Prognostication

In breast cancer, tumor infiltration by MPO-positive neutrophils is independently associated with a better prognosis. This discovery establishes MPO-positive cell infiltration as a significant prognostic biomarker for overall survival in breast cancer patients (Zeindler et al., 2019).

Safety And Hazards

MPO-IN-28 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is recommended to handle MPO-IN-28 with protective clothing, gloves, and eye/face protection .

Future Directions

MPO-IN-28 has potential therapeutic applications. For example, it has been suggested that MPO inhibition may represent a novel candidate treatment strategy against MSA-like neurodegeneration acting through its anti-inflammatory and anti-oxidative properties . Additionally, targeting MPO could be a promising strategy for alleviating ischemic brain injury .

Relevant Papers

One paper published on Research Square Print on September 6th, 2022, used MPO-IN-28 . Other papers have discussed the role of myeloperoxidase (MPO) in various contexts .

properties

IUPAC Name

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMSSBTCGJZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mpo-IN-28
Reactant of Route 2
Mpo-IN-28
Reactant of Route 3
Mpo-IN-28
Reactant of Route 4
Mpo-IN-28
Reactant of Route 5
Mpo-IN-28
Reactant of Route 6
Mpo-IN-28

Citations

For This Compound
4
Citations
FM Bright, B Clark, O Jay… - Journal of Applied …, 2021 - journals.physiology.org
… Conversely, a more even pacing profile was observed in 13, 20, and 28C, despite a significantly lower MPO in 28C relative to 13C and 20C (Fig. 1B). …
Number of citations: 7 journals.physiology.org
A Teo, LLY Chan, C Cheung, PY Chia… - Communications …, 2023 - nature.com
… When convalescent plasma was incubated with HAEC treated with MPO-IN-28, we observed reduced sydencan-1 shedding (non-severe: 0.73 (0.51) ng/ml, p = 0.05; severe: 3.13 (1.82) …
Number of citations: 2 www.nature.com
DV Jeyaraju, M Alapa, A Polonskaia, A Risueño… - …, 2020 - haematologica.org
… To test this hypothesis, we used an inhibitor of MPO, MPO-IN-28 (31) and treated OCI-AML20 cells with MPO-IN-28 and the both the Aza doses. Inhibition of MPO countered the …
Number of citations: 4 www.haematologica.org
R Sghiri, M Ouertani, HB Hsine, I Slim, L Chaieb… - Pathologie …, 2009 - Elsevier
Des vascularites à anticorps anticytoplasme des polynucléaires neutrophiles (ANCA) ont été rapportées avec le traitement par les antithyroïdiens de synthèse notamment avec le …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.